molecular formula C8H5ClN2 B184009 4-Chloroquinazoline CAS No. 5190-68-1

4-Chloroquinazoline

Cat. No.: B184009
CAS No.: 5190-68-1
M. Wt: 164.59 g/mol
InChI Key: GVRRXASZZAKBMN-UHFFFAOYSA-N
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Description

4-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2. It is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloroquinazoline involves the reaction of 4-hydroxyquinazoline with thionyl chloride in a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of thionyl chloride as a chlorinating agent is preferred due to its efficiency and availability .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and phenols are used.

    Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are used in these reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline
  • 4,7-Dichloroquinazoline
  • 4-Chloro-2-methylquinazoline
  • 4-Hydroxyquinazoline
  • 2-Chloroquinoline
  • 4-Chloroquinoline

Uniqueness

4-Chloroquinazoline is unique due to its specific substitution pattern, which allows for selective reactions at the 4-position. This selectivity makes it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly those targeting receptor tyrosine kinases .

Properties

IUPAC Name

4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRRXASZZAKBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199866
Record name Quinazoline, 4-chloro- (8CI)(9CI)
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5190-68-1
Record name Quinazoline, 4-chloro-
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Record name 4-Chloroquinazoline
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Record name Quinazoline, 4-chloro- (8CI)(9CI)
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Record name 4-chloroquinazoline
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Synthesis routes and methods I

Procedure details

Quinazoline starting materials are commercially available or readily prepared using conventional procedures. For example, 4-hydroxy quinazolines can be prepared from commercially available anthranilic acids via condensation with excess formamide at reflux (M. Endicott et al. J. Am. Chem. Soc., 1946, 68, 1299). Alternatively hydroxy quinazolines can be prepared in dioxane at reflux using Gold's reagent (J. Gipton; Correia, K.; Hertel, G. Synthetic Communications, 1984, 14, 1013). Once in hand, the 4-hydroxy quinazoline is chlorinated under standard conditions to provide 4-chloroquinazoline starting materials.
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Synthesis routes and methods II

Procedure details

Quinazoline starting materials are commercially available or readily prepared using conventional procedures. For example, 4-hydroxy quinazolines can be prepared from commercially available anthranilic acids via condensation with excess formamide at reflux (M. Endicott et al. J. Am. Chem. Soc., 1946, 68, 1299). Alternatively hydroxy quinazolines can be prepared in dioxane at reflux using Gold's reagent (J. Gupton; Correia, K.; Hertel, G. Synthetic Communications, 1984, 14, 1013). Once in hand, the 4-hydroxy quinazoline is chlorinated under standard conditions, using for example phosphorus pentachloride in phosphorus oxychloride, to provide 4-chloroquinazoline starting materials. The 4-hydroxy quinazoline derivatives can advantageously be chlorinated using the chlorinating reagents and procedure disclosed in U.S. Pat. No. 4,230,644.
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Synthesis routes and methods III

Procedure details

A mixture of 4-hydroxyquinazoline (2.56 g, 17.5 mmol) and POCl3 (8.0 mL, 88 mmol) was stirred at 140° C. (oil bath) for 10 min. The homogeneous light amber solution was then allowed to cool to rt before concentrating under reduced pressure at 70° C. The translucent residue was dissolved in DCM (25 mL), and the homogeneous yellow solution was partitioned with ice and 1 M NaHCO3 to pH ˜6 (paper) (˜20 mL aq layer). The organic layer was dried twice (Na2SO4), filtered through a 0.22 micron filter, and concentrated under reduced pressure (bath <40° C.) to provide the title compound as a yellow solid (2.53 g, 88%). 1H-NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.30 (ddd, 1H), 8.11 (m, 1H), 8.00 (m, 1H), 7.77 (m, 1H).
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88%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Chloroquinazoline?

A1: While the provided research does not explicitly state the molecular formula and weight of this compound, it can be deduced from its structure. The molecular formula is C8H5ClN2, and the molecular weight is 164.59 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: The research papers mention the use of various spectroscopic techniques for characterizing this compound and its derivatives. These include:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the compound and its derivatives. [, , , ]
  • Mass spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of the compound and its derivatives. [, ]

Q3: What is the significance of the chlorine atom in this compound?

A3: The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution reactions (SNAr) making this compound a valuable synthon. [, , , , , , , , ]

Q4: Can you provide examples of nucleophiles that react with this compound?

A4: Numerous nucleophiles have been shown to react with this compound, including:

  • Amines: This includes both primary and secondary amines, cyclic amines like piperidine, and heterocyclic amines like aminopyrazoles. [, , , , , , ]
  • Hydrazines: These reactions often lead to ring transformations and the formation of triazole or tetrazole derivatives. [, , ]
  • Grignard reagents: These reactions can lead to ring opening or substitution at the 4-position depending on the reaction conditions and the specific Grignard reagent used. [, ]
  • Carbanions: TDAE-generated carbanions have been shown to participate in SNAr reactions with 4-Chloroquinazolines. [, ]

Q5: Are there alternative synthetic routes to introduce substituents at the 4-position of quinazolines, avoiding the use of this compound?

A5: Yes, researchers have explored alternative synthetic strategies to functionalize the 4-position of quinazolines. One example is the use of 4-quinazolinecarbonitrile, which reacts with Grignard reagents to introduce alkyl and aryl substituents at the 4-position. [] Another approach involves using 2-methyl-4-chloroquinazoline and further modifications to achieve the desired substitution pattern. []

Q6: What are the applications of this compound derivatives?

A6: this compound derivatives have shown promising biological activities, leading to their exploration as:

  • Anticancer agents: Several studies have investigated the antiproliferative activity of 4-anilinoquinazolines and other derivatives against various cancer cell lines. [, , , , , ]
  • Insecticides and acaricides: Derivatives like fenazaquin are potent NADH:ubiquinone oxidoreductase inhibitors and effective against insects and mites. []
  • Antibacterial and antifungal agents: Some 2,3- and 2,4-disubstituted quinazoline derivatives exhibit promising antibacterial and antifungal properties. []
  • Antiparasitic agents: Research suggests potential applications of this compound derivatives in combating malaria and Leishmania. []

Q7: Can you provide examples of catalysts used in reactions involving this compound?

A7: Several catalysts have been employed to facilitate the reactions of this compound:

  • Palladium catalysts: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are frequently used to introduce aryl and alkynyl groups. [, , , ]
  • Azolium salts: 1,3-Dimethylimidazolium iodide and 1,3-dimethylbenzimidazolium iodide have been shown to catalyze the aroylation of 4-Chloroquinazolines with aromatic aldehydes. [, ]
  • DMAP: 4-Dimethylaminopyridine (DMAP) has been used as a catalyst in microwave-assisted reactions of this compound with heteroarylamines and anilines. []

Q8: How does the introduction of different substituents on the quinazoline ring affect the biological activity of this compound derivatives?

A8: The structure-activity relationship (SAR) of this compound derivatives is complex and depends on the specific biological target and the position and nature of the substituents.

  • For example, introducing piperazine moieties at the 4-position of 6,7-disubstituted 4-Chloroquinazolines led to potent antiproliferative activity against various cancer cell lines. []
  • Similarly, incorporating (trifluoromethyl)diazirinyl and azido substituents at the 4-position resulted in potent NADH:ubiquinone oxidoreductase inhibitors with insecticidal and acaricidal properties. []
  • Research on 2,3- and 2,4-disubstituted quinazoline derivatives highlights the impact of substituent modifications on antibacterial and antifungal activities. []

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